

# analytical methods for 6-Aminoindolin-2-one characterization

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 6-Aminoindolin-2-one

CAS No.: 150544-04-0

Cat. No.: S667192

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## Chemical Profile & Suppliers

The table below summarizes the basic information for **6-Aminoindolin-2-one** (CAS#: 150544-04-0) from available chemical supplier catalogs [1].

| Property          | Detail   |
|-------------------|--|
| CAS Number        | 150544-04-0  |
| Chemical Name     | 6-Aminoindolin-2-one; 6-Aminooxindole; 6-Amino-2-oxoindoline; 6-Amino-2-indolinone [1] |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O [1]                                     |
| Molecular Weight  | 148.16 g/mol [1]   |
| Purity            | Available from suppliers at 97% to 99% or higher [1]                                   |
| Appearance        | Brown to black solid [1]   |
| Melting Point     | 200 °C (decomposes) [1]  |

| Property                | Detail              |
|-------------------------|---------------------|
| Predicted Boiling Point | 394.3 ± 42.0 °C [1] |
| Predicted pKa           | 14.24 ± 0.20 [1]    |

## Analytical Methodologies

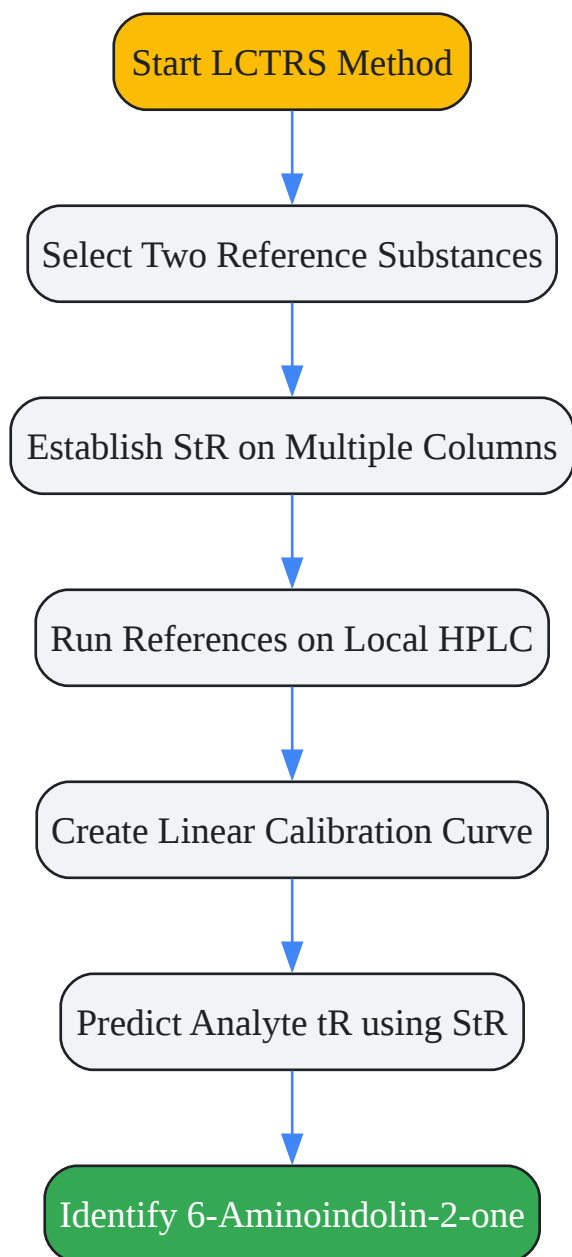
Here are detailed protocols for common characterization techniques.

### High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to determine the purity of the compound and to identify related substances.

- **Recommended Method: Linear Calibration Using Two Reference Substances (LCTRS).** This method provides a more accurate and reproducible prediction of retention times (tR) across different HPLC systems and columns compared to the traditional Relative Retention (RR) method [2].
- **Principle:** Based on thermodynamic theory, a linear relationship exists between the retention times of compounds on different HPLC systems under the same chromatographic conditions. By using two reference substances, a calibration line can be established to predict the tR of **6-Aminoindolin-2-one** with high accuracy [2].
- **Procedure:**
  - **Select Two Reference Substances:** Choose two stable, well-characterized compounds with retention times that bracket the expected retention time of your analyte.
  - **Establish Standard Retention Time (StR):** Run the two reference substances on multiple (e.g., n≥5) different C18 columns under identical chromatographic conditions. Calculate the arithmetic average of the tR for each reference substance; this average is its StR [2].
  - **Perform Two-Point Calibration:** On your specific laboratory HPLC system and column, inject the two reference substances and measure their tR. Plot these measured tR values against their pre-determined StR values to create a calibration curve [2].
  - **Predict Analyte tR:** Using the linear equation from your calibration curve, input the StR of **6-Aminoindolin-2-one** (determined from multi-column data) to calculate its predicted tR on your system [2].
  - **Validate:** The method can be validated by checking the predicted tR of other known compounds against their measured tR [2].

The workflow for this method is outlined below.



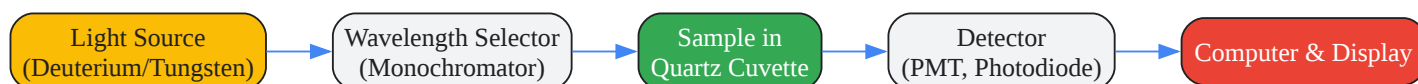
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## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to characterize the electronic structure of the compound and can be applied for quantitative analysis based on the Beer-Lambert law [3] [4].

- **Principle:** The technique measures the amount of UV or visible light absorbed by a sample. The absorption is related to the excitation of electrons to higher energy states, and the resulting spectrum provides a fingerprint of the molecule's structure [3].
- **Instrument Setup:**
  - **Light Source:** A combination of deuterium (UV) and tungsten/halogen (visible) lamps is typical [3].
  - **Wavelength Selector:** A monochromator with a diffraction grating ( $\geq 1200$  grooves/mm) is recommended for precise wavelength selection [3].
  - **Sample Holder:** Use **quartz cuvettes**, as they are transparent to UV light. Plastic and glass cuvettes are not suitable for UV range analysis [3].
  - **Detector:** A photomultiplier tube (PMT) is common for its high sensitivity, especially for low light levels [3].
- **Procedure for Sample Analysis:**
  - Prepare a solution of **6-Aminoindolin-2-one** in a suitable solvent (e.g., ethanol or water). Ensure the solvent itself does not absorb significantly in the wavelength range of interest [3] [4].
  - Fill a quartz cuvette with the pure solvent to use as a **blank or reference** and run a baseline correction [3].
  - Replace the blank with your sample solution and obtain the absorption spectrum, typically from 200 nm to 400 nm or beyond [3].
  - Identify the wavelength of maximum absorption ( $\lambda_{\max}$ ) from the spectrum.
  - For quantitation, measure the absorbance at  $\lambda_{\max}$  for a series of standard solutions to create a calibration curve, adhering to the Beer-Lambert law ( $A = \epsilon lc$ ) [3] [4].

The core components of a UV-Vis spectrophotometer and their workflow are illustrated in the diagram below.



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## Frequently Asked Questions & Troubleshooting

**Q1: Why is my HPLC retention time for 6-Aminoindolin-2-one inconsistent between my lab and a collaborator's?**

- **A:** Retention time shifts are common across different HPLC systems and columns. To improve reproducibility, adopt the **LCTRS method** detailed above. This method accounts for variations in

column chemistry and instrument dead volume, providing a more robust and reliable peak identification metric than absolute retention time [2].

### Q2: I am not getting a strong signal in my UV-Vis analysis. What could be wrong?

- **A:** Consider these potential issues:
  - **Incorrect Cuvette:** You may be using a plastic or glass cuvette. **Switch to a quartz cuvette** for any analysis involving UV light below ~350 nm [3].
  - **Sample Concentration Too Low:** The concentration of your solution might be outside the detectable range. Concentrate your sample or use a cuvette with a longer path length [3].
  - **Instrument Stray Light:** At high absorbances, stray light within the spectrophotometer can lead to inaccurate, low readings. Ensure your absorbance values are within the instrument's validated linear range (typically below 2 AU for single monochromators). Diluting your sample can help [4].

### Q3: How can I confirm the identity of my compound beyond HPLC and UV-Vis?

- **A:** The search results indicate that **nuclear magnetic resonance (NMR) spectroscopy** is a key technique for structural confirmation. While not detailed in the results provided, it is a standard method for verifying molecular structure. For **6-Aminoindolin-2-one**, you would expect characteristic signals in the  $^1\text{H}$  NMR spectrum (e.g., in DMSO- $d_6$ ) for the amine protons (~4.97 ppm, broad singlet) and aromatic protons in the 6.0-6.8 ppm range, among others [1].

### Q4: The chemical data shows a melting point of 200 °C with decomposition. How should I handle this?

- **A:** Decomposition at the melting point is not uncommon. When performing melting point determination, note both the temperature at which the phase change begins and the temperature range over which decomposition (often indicated by darkening of the sample) occurs. Use a sealed capillary tube if possible, and report the observation as "**200 °C (dec.)**" [1].

## Key Takeaways

- **For reliable HPLC identification**, use the **LCTRS method** with two reference substances to predict retention times, which minimizes errors from using different equipment [2].
- **For accurate UV-Vis analysis**, always use a **quartz cuvette** and ensure your solvent is transparent in the spectral range you are measuring [3].
- The provided physical-chemical data, such as melting point and molecular weight, are crucial for initial characterization and cross-verification of your sample [1].

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## References

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